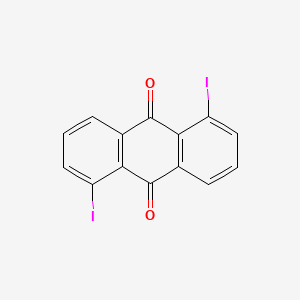

1,5-diiodoanthracene-9,10-dione

描述

Structure

3D Structure

属性

IUPAC Name |

1,5-diiodoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6I2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFAOOZAOSEZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=O)C3=C(C2=O)C(=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389078 | |

| Record name | 9,10-Anthracenedione, 1,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3311-73-7 | |

| Record name | 9,10-Anthracenedione, 1,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Diiodoanthracene 9,10 Dione and Its Derivatives

Direct Iodination Approaches

Direct iodination of the electron-deficient anthracene-9,10-dione ring presents a significant challenge due to the deactivating effect of the carbonyl groups. colab.ws However, the use of potent iodinating agents and harsh reaction conditions can facilitate this transformation.

N-Iodosuccinimide (NIS) Mediated Reactions

N-Iodosuccinimide (NIS) in the presence of a strong acid, such as sulfuric acid, is a powerful reagent system for the iodination of deactivated aromatic compounds. youtube.com The reaction proceeds via the in-situ formation of a highly electrophilic iodine species, which is capable of attacking the electron-poor aromatic ring. youtube.com For the synthesis of 1,5-diiodoanthracene-9,10-dione, this method would involve the treatment of anthracene-9,10-dione with at least two equivalents of NIS in concentrated sulfuric acid. The reaction temperature is a critical parameter and is typically kept low to control the regioselectivity and minimize side reactions.

Table 1: General Conditions for NIS-Mediated Iodination of Deactivated Arenes

| Reagents | Acid | Temperature | General Observations |

| N-Iodosuccinimide (NIS) | Concentrated Sulfuric Acid | 0-20 °C | Formation of a highly electrophilic iodine species. youtube.com |

Specific yield and detailed reaction conditions for the direct 1,5-diiodination of anthracene-9,10-dione using this method require further experimental investigation.

Exploration of Other Halogenation Reagents and Optimized Conditions

While NIS in sulfuric acid is a primary method, other halogenating systems could be explored. The combination of iodine with a strong oxidizing agent in an acidic medium can also generate the necessary electrophilic iodine species. Optimization of reaction parameters such as temperature, reaction time, and the ratio of reactants is crucial to achieve the desired 1,5-disubstitution pattern and to maximize the yield. The inherent challenge lies in preventing over-iodination and controlling the formation of other isomers.

Precursor-Based Synthesis Strategies

An alternative and often more controlled approach to obtaining this compound involves the synthesis and subsequent conversion of other halogenated or functionalized anthraquinone (B42736) derivatives.

Conversion from Other Halogenated Anthracene-9,10-diones (e.g., Chlorinated, Brominated Analogs)

The aromatic Finkelstein reaction provides a classic method for the conversion of aryl chlorides and bromides to aryl iodides. wikipedia.org This nucleophilic substitution reaction is typically driven to completion by the precipitation of the less soluble sodium chloride or bromide in a suitable solvent like acetone. wikipedia.org For aromatic systems, this reaction is often catalyzed by copper(I) salts, which facilitates the halogen exchange on the less reactive aryl halide. wikipedia.orgwikipedia.org

The synthesis of this compound can thus be envisioned starting from the more readily available 1,5-dichloroanthracene-9,10-dione or 1,5-dibromoanthracene-9,10-dione. The reaction would involve heating the halogenated precursor with an excess of sodium iodide in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dioxane, in the presence of a copper(I) catalyst, like copper(I) iodide, and a stabilizing ligand, such as a diamine. wikipedia.orgorganic-chemistry.org

Table 2: Representative Conditions for Copper-Catalyzed Aromatic Finkelstein Reaction

| Precursor | Reagents | Catalyst/Ligand | Solvent | Temperature |

| 1,5-Dibromoanthracene-9,10-dione | Sodium Iodide (NaI) | CuI / Diamine Ligand | Dioxane | ~110 °C |

Yields for this specific transformation would be dependent on the optimization of the catalyst system and reaction conditions.

Multi-Step Synthesis from Anthraquinone Precursors

A versatile multi-step synthesis route begins with the nitration of anthracene-9,10-dione to produce 1,5-dinitroanthracene-9,10-dione. This dinitro derivative can then be reduced to 1,5-diaminoanthracene-9,10-dione. google.com The resulting diamine serves as a key intermediate for the introduction of iodine atoms via the Sandmeyer reaction. wikipedia.orgnih.gov

The Sandmeyer reaction involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. wikipedia.orgmasterorganicchemistry.com This diazonium salt is then treated with a solution of potassium iodide or sodium iodide, which decomposes to yield the corresponding aryl iodide and nitrogen gas. youtube.com

Table 3: Multi-Step Synthesis Pathway to this compound

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Nitration | Anthracene-9,10-dione | Nitrating Mixture (e.g., HNO₃/H₂SO₄) | 1,5-Dinitroanthracene-9,10-dione |

| 2. Reduction | 1,5-Dinitroanthracene-9,10-dione | Reducing Agent (e.g., Na₂S, SnCl₂/HCl) | 1,5-Diaminoanthracene-9,10-dione |

| 3. Diazotization | 1,5-Diaminoanthracene-9,10-dione | NaNO₂ / Strong Acid (e.g., HCl, H₂SO₄) | 1,5-Bis(diazonium)anthracene-9,10-dione salt |

| 4. Iodination | 1,5-Bis(diazonium)anthracene-9,10-dione salt | Potassium Iodide (KI) or Sodium Iodide (NaI) | This compound |

This pathway offers good control over the regiochemistry, as the positions of the iodine atoms are determined by the initial nitration step.

Application of Protecting Group Strategies in Complex Polymer Synthesis (e.g., Boc Protection)

In the synthesis of complex polymers where this compound acts as a monomer, protecting group strategies are often essential. For instance, in polycondensation reactions with diamine comonomers, the amino groups are typically protected to prevent unwanted side reactions and to control the polymerization process. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. nih.gov

A hypothetical polymerization could involve the reaction of this compound with a Boc-protected diamine under palladium or copper-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination). The Boc protecting groups on the resulting polymer can then be removed to yield the final poly(amine-anthraquinone). This strategy allows for the synthesis of well-defined polymer structures.

Metal-Catalyzed Coupling Reactions for Advanced Functionalization

Palladium-catalyzed cross-coupling reactions represent some of the most efficient and versatile tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds in organic synthesis. researchgate.netrsc.org These methodologies are particularly valuable for the functionalization of halo-aromatic compounds like this compound, offering mild reaction conditions and tolerance for a wide range of functional groups. researchgate.net

The Sonogashira cross-coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a powerful method for synthesizing arylalkynes and conjugated enynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

The reactivity of the C-I bonds in this compound makes it an excellent substrate for Sonogashira coupling. This reaction allows for the introduction of alkynyl groups at the 1 and 5 positions, leading to the formation of 1,5-bis(alkynyl)anthracene-9,10-diones. These derivatives are of interest for their potential applications in materials science as chromophores and electronic materials. The general approach involves reacting this compound with a terminal alkyne in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and a base, typically an amine such as triethylamine (B128534) or diisopropylamine.

Studies on similarly structured poly-iodinated aromatic compounds have demonstrated the high efficiency and regioselectivity of the Sonogashira reaction. For instance, the coupling of 5-substituted-1,2,3-triiodobenzenes occurs selectively at the less sterically hindered terminal C-I bonds. nih.gov This suggests that a stepwise or double coupling on this compound can be precisely controlled. The reaction conditions can be tuned to favor either mono- or di-substitution, providing access to a range of functionalized anthracene-9,10-diones.

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides This table is based on typical conditions reported for Sonogashira reactions of various aryl iodides and serves as a general guide.

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

| Pd(PPh₃)₄ | CuI | Et₃N | THF/Toluene | Room Temp. to 85°C |

| PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | Room Temp. |

| Pd(OAc)₂/Ligand | CuI | DIPA | Acetonitrile | 60°C |

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used to create biaryl compounds, vinylarenes, and polyarenes. lookchem.com

For anthracene-9,10-dione derivatives, the Suzuki-Miyaura reaction provides an effective route to introduce aryl or heteroaryl substituents. Research has demonstrated the successful bis-Suzuki-Miyaura coupling of 9,10-dibromoanthracene (B139309) with various aryl boronic acids to produce 9,10-diarylanthracenes in good yields. lookchem.comresearchgate.net Similarly, 1,8-dichloroanthraquinone (B31358) has been used in modified Suzuki-Miyaura reactions to synthesize 1,8-diarylanthracene derivatives. nih.gov

These precedents strongly support the feasibility of applying this methodology to this compound. Reacting the diiodo-scaffold with two equivalents of an arylboronic acid in the presence of a palladium(0) catalyst and a base would yield 1,5-diarylanthracene-9,10-diones. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions.

Table 2: Conditions for Suzuki-Miyaura Coupling of 9,10-Dibromoanthracene with Aryl Boronic Acids. lookchem.com This data demonstrates the applicability of the method to the anthracene (B1667546) core.

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | 4-Methylphenylboronic acid | 9,10-Bis(4-methylphenyl)anthracene | 85 |

| 2 | 4-Methoxyphenylboronic acid | 9,10-Bis(4-methoxyphenyl)anthracene | 82 |

| 3 | 4-Formylphenylboronic acid | 9,10-Bis(4-formylphenyl)anthracene | 75 |

| 4 | 2-Thiopheneboronic acid | 9,10-Bis(2-thienyl)anthracene | 78 |

Reaction Conditions: 9,10-dibromoanthracene, aryl boronic acid, Pd(PPh₃)₄ (3 mol%), Na₂CO₃, THF/Toluene/H₂O, 85°C, 3 h. lookchem.com

Beyond Sonogashira and Suzuki-Miyaura reactions, a variety of other palladium-catalyzed C-C bond-forming reactions are instrumental in organic synthesis and can be applied to functionalize the anthracene-9,10-dione core. researchgate.netrsc.org These methods offer alternative pathways to introduce diverse substituents, leveraging different organometallic reagents and reaction mechanisms. Palladium's versatility allows it to catalyze a wide array of transformations under mild conditions. researchgate.net

For instance, the Heck reaction, which couples aryl halides with alkenes, could be used to introduce vinyl groups at the 1 and 5 positions of the diiodoanthraquinone. Stille coupling, utilizing organotin reagents, provides another robust method for forming C-C bonds and is known for its tolerance of a wide array of functional groups. Furthermore, specialized palladium-catalyzed cascade reactions can lead to the formation of more complex, fused ring systems in a single step. rsc.org The choice of reaction is often dictated by the desired substituent and the availability of the corresponding organometallic reagent. The development of new phosphine (B1218219) ligands continues to expand the scope and efficiency of these palladium-catalyzed transformations. nih.gov

Innovative Synthetic Pathways for Substituted Anthracene-9,10-diones

The synthesis of substituted anthracene-9,10-diones is not limited to the functionalization of a pre-existing anthraquinone core. Innovative pathways often involve constructing the tricycle from functionalized precursors. nih.gov One common strategy is the Friedel-Crafts reaction between a substituted phthalic anhydride (B1165640) and an appropriate arene, followed by cyclization. nih.gov

Another powerful approach involves domino reactions, where a single synthetic operation triggers a cascade of bond-forming events to rapidly build molecular complexity. For example, base-promoted Michael addition followed by intramolecular substitution and aromatization can yield highly substituted 2-(1-aryl-2-nitroethyl)-1,4-dihydroxyanthracene-9,10-diones. researchgate.net

The functionalization of readily available substituted anthraquinones is also a key strategy. For example, 2-aminoanthraquinone (B85984) can be converted to 2-hydroxyanthraquinone, which can then be halogenated and further functionalized. nih.gov The reduction of the quinone moiety to an anthracene, followed by functionalization and re-oxidation, is another established method that takes advantage of the different reactivity of the anthracene and anthraquinone systems. beilstein-journals.org These diverse synthetic strategies provide chemists with a broad toolkit for accessing a vast range of novel anthracene-9,10-dione derivatives. colab.ws

Reaction Mechanisms and Mechanistic Insights into 1,5 Diiodoanthracene 9,10 Dione Reactivity

Influence of Iodo Substituents on Electronic Properties and Reaction Pathways

The strong electron-withdrawing nature of the two carbonyl groups on the central quinone ring already polarizes the molecule, making the entire ring system relatively electron-poor. aip.orgcymitquimica.com The addition of iodo substituents further enhances this electron deficiency. This heightened electrophilicity of the aromatic system is a key determinant of its reactivity, particularly in nucleophilic substitution reactions. wikipedia.orgmasterorganicchemistry.com

Computational studies on similar halogen-substituted anthraquinones demonstrate that electron-withdrawing groups, such as halogens, can significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). aip.orgresearchgate.net A lower LUMO energy facilitates electron injection, which is a critical factor in the molecule's redox behavior and its potential application in organic electronics. aip.org The specific positioning of the iodo groups at the 1 and 5 positions influences the distribution of electron density across the aromatic system, thereby directing the regioselectivity of certain reactions.

Investigation of Electrophilic and Nucleophilic Reaction Tendencies

The pronounced electronic characteristics of 1,5-diiodoanthracene-9,10-dione dictate its propensity to undergo specific types of reactions. The electron-deficient nature of the ring system generally disfavors electrophilic substitution while favoring nucleophilic substitution.

Electrophilic aromatic substitution (EAS) involves the attack of an electron-rich aromatic ring on an electrophile. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The anthraquinone (B42736) core itself is highly deactivated towards EAS due to the two electron-withdrawing carbonyl groups. cymitquimica.com The further addition of two deactivating iodo substituents makes electrophilic substitution on the rings of this compound extremely unfavorable. Reactions like nitration or halogenation, which are common for many aromatic compounds, would require exceptionally harsh conditions and are not typical reaction pathways for this molecule. masterorganicchemistry.commasterorganicchemistry.com The electrophile, which seeks an area of high electron density, would be repelled by the electron-poor aromatic system. libretexts.orgbyjus.com

Conversely, the electron-deficient character of the anthraquinone ring, amplified by the iodo substituents, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com The iodo group, being a good leaving group, can be displaced by various nucleophiles.

The SNAr mechanism is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com In this compound, the carbonyl group at position 9 is para to the iodo group at position 1, and the carbonyl at position 10 is ortho to the iodo group at position 1 (and similarly for the other side of the molecule). This arrangement provides the necessary stabilization for the SNAr intermediate, making the iodo positions prime targets for nucleophilic attack. Recent research has also explored directed SNAr reactions, where specific functionalities can direct substitution to a particular position, although this has been primarily studied on different aromatic systems. rsc.org

Redox Mechanisms and Electron Transfer Processes Involving the Quinone Moiety

The 9,10-anthraquinone core is a well-known redox-active moiety, capable of undergoing reversible one- or two-electron reduction to form a radical anion and a dianion, respectively. This property is central to the electrochemistry of this compound. The redox potential, which is a measure of the ease of this electron transfer, is significantly influenced by the substituents on the anthraquinone ring. frontiersin.org

Electron-withdrawing substituents, like iodine, generally make the molecule easier to reduce, resulting in a less negative (or more positive) reduction potential compared to the unsubstituted anthraquinone. This is because the substituent helps to stabilize the negative charge that develops on the molecule upon accepting an electron. Studies on various substituted anthraquinones have shown a clear correlation between the electronic nature of the substituent and the redox potential. frontiersin.org For instance, introducing electron-donating groups like amino (-NH2) or hydroxyl (-OH) groups makes the anthraquinone more difficult to reduce, shifting the redox potential to more negative values. frontiersin.org Conversely, electron-withdrawing groups would have the opposite effect.

The table below illustrates the effect of different substituents on the redox potential of anthraquinone derivatives, providing context for the expected behavior of this compound.

| Compound | Substituent(s) | Redox Potential (V vs. Ag/AgCl) | Effect of Substituent | Reference |

| Anthraquinone-2-sulfonate (AQS) | -SO3H | -0.46 | Electron-withdrawing | frontiersin.org |

| 1-Hydroxy AQS (AQS-1-OH) | -SO3H, -OH | -0.44 | -OH is electron-donating, raises potential | frontiersin.org |

| 1-Amino AQS (AQS-1-NH2) | -SO3H, -NH2 | -0.55 | -NH2 is electron-donating, lowers potential | frontiersin.org |

This interactive table allows sorting by compound, substituent, or redox potential to compare the effects of different functional groups.

Based on these trends, the two iodo groups in this compound are expected to shift its redox potential to be less negative than that of unsubstituted anthraquinone, facilitating its role as an electron acceptor in electron transfer processes.

Structural Features Affecting Reactivity

The reactivity of this compound is profoundly influenced by its rigid, planar structure and the powerful electron-withdrawing effect of its carbonyl groups.

Electron-Withdrawing Carbonyl Groups : The two carbonyl (C=O) groups at the 9 and 10 positions are the dominant structural feature governing the molecule's electronic properties. They withdraw electron density from the entire aromatic system through both resonance and inductive effects. This creates a significant electron deficiency across the rings, which is a prerequisite for the nucleophilic aromatic substitution reactions discussed earlier. cymitquimica.com This effect also lowers the energy of the LUMO, making the molecule a better electron acceptor. aip.orgresearchgate.net

Molecular Rigidity : The fused three-ring system of the anthracene (B1667546) core imparts a high degree of rigidity and planarity to the molecule. This planarity facilitates efficient π-stacking interactions in the solid state, which can be important for charge transport in organic electronic materials. aip.org However, this rigidity also means that the molecule cannot easily adopt conformations that might be required to stabilize certain transition states, potentially hindering some reaction pathways. The steric bulk of the iodo substituents at the 1 and 5 positions can also introduce steric hindrance, influencing the approach of reactants.

Exploration of Tautomerism and Isomerization Phenomena

Tautomerism involves the migration of a proton accompanied by a switch of a single bond and an adjacent double bond. For the parent this compound, which lacks acidic protons, keto-enol tautomerism is not a significant phenomenon.

However, in related anthraquinone systems, particularly those bearing hydroxyl groups (hydroxyanthraquinones), tautomerism can be a critical factor in their structure and reactivity. For example, studies on 1,2,3-trihydroxy-9,10-anthraquinone have shown that it can exist as an equilibrium mixture of several quinoidal tautomers. pleiades.online The stable form of most hydroxyanthraquinones is the 9,10-quinone structure, often stabilized by intramolecular hydrogen bonds between the hydroxyl proton and the quinone's carbonyl oxygen. While not directly applicable to this compound itself, the study of tautomerism in these related systems provides insight into the fundamental electronic behavior and stability of the anthraquinone core. pleiades.online Isomerization, such as the migration of the iodo substituents, is not a facile process under normal conditions due to the strength of the carbon-iodine bond and the stability of the aromatic system.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 1,5-diiodoanthracene-9,10-dione.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the parent 9,10-anthraquinone, the carbonyl carbons (C9, C10) typically resonate around 180-185 ppm. careerendeavour.com The quaternary carbons and protonated carbons of the aromatic rings appear at distinct chemical shifts. researchgate.net In this compound, the carbons directly bonded to the iodine atoms (C1 and C5) would exhibit a significant upfield shift due to the heavy atom effect of iodine. The chemical shifts of the other aromatic carbons would also be influenced by the presence of the iodo substituents.

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning the proton and carbon signals unequivocally. COSY spectra would reveal the coupling relationships between adjacent protons, while HSQC spectra would correlate each proton signal with its directly attached carbon atom. These techniques are essential for complex substituted anthraquinone (B42736) derivatives to resolve ambiguities that may arise from overlapping signals in the 1D spectra. nih.gov

Table 1: Predicted NMR Data for this compound (based on general principles and data for related compounds)

| Technique | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H NMR | Aromatic protons: δ 7.5 - 8.5 | Distinct signals for H-2, H-3, H-4, H-6, H-7, H-8 with specific coupling patterns. |

| ¹³C NMR | Carbonyl (C=O): δ 180 - 185 | |

| Aromatic (C-I): Lower field than other aromatic carbons | ||

| Aromatic (C-H & C-C): δ 120 - 140 | ||

| 2D NMR | COSY, HSQC, HMBC | Correlation peaks confirming proton-proton and proton-carbon connectivities. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Analysis of Carbonyl Stretching Frequencies in Anthracene-9,10-dione

The most characteristic feature in the IR spectrum of anthracene-9,10-dione and its derivatives is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) groups. amanote.com For the parent anthraquinone, this band typically appears in the region of 1670-1680 cm⁻¹. The exact position of this band is sensitive to the electronic effects of substituents on the aromatic rings. amanote.com In this compound, the electron-withdrawing nature of the iodine atoms is expected to cause a slight shift in the carbonyl stretching frequency compared to the unsubstituted anthraquinone.

Identification of Specific Functional Group Vibrations and Hydrogen Bonding

Beyond the carbonyl stretch, the IR and Raman spectra provide a fingerprint of the molecule, revealing other characteristic vibrations. These include C-C stretching vibrations of the aromatic rings, C-H bending vibrations, and vibrations associated with the carbon-iodine (C-I) bond, which are expected at lower frequencies. In substituted anthraquinones, intramolecular hydrogen bonding can significantly influence the vibrational frequencies, particularly of the carbonyl and hydroxyl groups. nih.gov However, in the case of this compound, which lacks hydroxyl groups, such interactions are absent. The Raman spectra of anthraquinone derivatives are also well-studied and can provide complementary information to the IR data, particularly for the symmetric vibrations of the aromatic core. nsf.gov

Table 2: Characteristic Vibrational Frequencies for Anthraquinone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretching | 1630 - 1680 mdpi.com |

| C=C | Aromatic Stretching | 1450 - 1600 nih.gov |

| C-H | Aromatic Bending | 700 - 900 |

| C-I | Stretching | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., High-Resolution MALDI-TOF)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound.

High-resolution mass spectrometry (HRMS), particularly using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), can provide a very accurate mass measurement of the molecular ion, confirming the elemental composition of the compound. nih.govresearchgate.net This is crucial for distinguishing between compounds with similar nominal masses. The MALDI-TOF technique is particularly well-suited for the analysis of organic molecules like anthraquinones. nih.govnih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aromatic compounds, fragmentation often involves the loss of stable neutral molecules or radicals. libretexts.orgyoutube.com In the case of this compound, characteristic fragmentation pathways would likely involve the loss of iodine atoms (I•) and carbon monoxide (CO) molecules from the parent ion. The analysis of these fragmentation patterns can help to confirm the positions of the substituents on the anthraquinone core.

Electronic Absorption (UV-Vis) and Fluorescence Emission Spectroscopy

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of this compound, providing insights into its electronic transitions and the effects of its extended conjugated system.

Investigation of Electronic Transitions and Extended Conjugation Effects

The UV-Vis absorption spectrum of anthraquinone and its derivatives is characterized by several absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* electronic transitions. nih.govpsu.edu The parent 9,10-anthraquinone exhibits absorption maxima around 250 nm, 270 nm, and 320 nm. nist.gov

The introduction of substituents onto the anthraquinone core can cause a shift in the absorption bands (bathochromic or hypsochromic shift) and a change in their intensity (hyperchromic or hypochromic effect). nih.gov The presence of the two iodine atoms in this compound is expected to lead to a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated π-system and the electronic effects of the halogen substituents. libretexts.org This shift moves the absorption to longer wavelengths.

While many anthraquinone derivatives are fluorescent, the fluorescence properties can be highly dependent on the nature and position of the substituents. mdpi.comliberty.edu The introduction of heavy atoms like iodine can sometimes lead to quenching of fluorescence due to enhanced intersystem crossing. The fluorescence emission spectrum, if observable, would provide information about the energy of the first excited singlet state. The difference between the absorption and emission maxima, known as the Stokes shift, is also a characteristic property of a fluorescent molecule. mdpi.com

Table 3: Electronic Absorption Data for Anthraquinone and Substituted Derivatives

| Compound | Solvent | λmax (nm) |

| 9,10-Anthraquinone | Not specified | 252, 272, 321, 334 nist.gov |

| Chrysophanol | Methanol | 256, 277, 287, 428 psu.edu |

| Emodin | Methanol | 222, 254, 264, 289, 436 psu.edu |

Analysis of Luminescence Properties and Mechanisms

The luminescence behavior of anthracene (B1667546) derivatives is highly sensitive to their substitution pattern. While specific photoluminescence data for this compound is not extensively detailed, the properties can be inferred from closely related compounds and established photophysical principles.

The introduction of heavy atoms like iodine into an aromatic system is known to significantly influence the deactivation pathways of the excited state through the "heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC), a non-radiative process where the molecule transitions from its lowest excited singlet state (S₁) to a triplet state (T₁). This enhanced ISC competes directly with fluorescence (radiative decay from S₁), thereby reducing the fluorescence quantum yield.

For the related compound 9,10-diiodoanthracene, the fluorescence quantum yield in undegassed hexane (B92381) solution is reported to be very low, at 0.018. researchgate.net This significant quenching of fluorescence is a direct consequence of the heavy-atom effect induced by the two iodine atoms. It is also observed that the quantum yield decreases as the frequency of the exciting light increases, which is attributed to the presence of a rapid non-radiative process from higher vibrational levels of the S₁ state that competes with vibrational relaxation. researchgate.net Given the structural similarities, this compound is expected to exhibit similarly weak fluorescence due to the efficient spin-orbit coupling facilitated by the iodine substituents, which promotes population of the triplet state.

Table 1: Luminescence Data for a Related Anthracene Compound

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Excitation Wavelength |

|---|

This data is for a structurally similar compound and is used to infer the properties of this compound.

Electrochemical Characterization Techniques

Electrochemical methods are powerful tools for probing the electronic structure of conjugated molecules by measuring their redox potentials.

Cyclic voltammetry (CV) is the principal technique used to determine the reduction and oxidation potentials of electroactive species like this compound. For anthraquinone derivatives, the CV typically displays two consecutive, quasi-reversible, one-electron reduction waves in aprotic solvents. researchgate.net These waves correspond to the sequential formation of the radical anion (AQ•⁻) and the dianion (AQ²⁻).

While a specific voltammogram for this compound is not detailed in the provided literature, studies on analogous compounds such as 1,5-diaminoanthraquinone (B86024) and other substituted anthraquinones confirm this characteristic electrochemical behavior. researchgate.netresearchgate.net The precise potentials at which these reductions occur are sensitive to the nature and position of the substituents on the anthraquinone core. The electron-withdrawing nature of the iodine atoms in the 1,5-positions is expected to shift the reduction potentials to more positive values compared to the unsubstituted anthracene-9,10-dione, making the compound easier to reduce.

The redox potentials obtained from cyclic voltammetry are directly related to the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). stackexchange.com This correlation provides an experimental method to estimate these crucial quantum chemical parameters.

The energy of the LUMO can be estimated from the onset potential of the first reduction peak (Ered), while the HOMO energy can be estimated from the onset of the first oxidation peak (Eox). echemi.comimist.ma These potentials are typically measured relative to an internal standard with a known energy level, such as the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple. researchgate.net The relationships are expressed by the following empirical equations:

E_LUMO (eV) = - [E_(red, onset) vs Fc/Fc⁺ + E_(Fc/Fc⁺) vs vacuum]

E_HOMO (eV) = - [E_(ox, onset) vs Fc/Fc⁺ + E_(Fc/Fc⁺) vs vacuum]

The energy of the ferrocene reference level versus vacuum is commonly taken to be 4.8 eV or 4.4 eV depending on the experimental conditions and conventions. imist.maresearchgate.net Therefore, by measuring the reduction potential of this compound, it is possible to calculate the energy of its LUMO, which is a critical parameter for assessing its potential as an electron-accepting material in organic electronics.

Table 2: Electrochemical and FMO Correlation

| Electrochemical Parameter | Corresponding Orbital | Method of Determination |

|---|---|---|

| Reduction Potential (E_red) | LUMO Energy | Cyclic Voltammetry |

Other Advanced Spectroscopic Methods for Material Characterization

In addition to luminescence and electrochemistry, other spectroscopic techniques are vital for a full characterization of this compound.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify functional groups and confirm the molecular structure. For anthraquinone derivatives, characteristic peaks include the C=O stretching vibrations of the quinone group and various C-C and C-H vibrations of the aromatic rings. These methods have been applied to characterize crystals of related compounds like 9,10-diphenylanthracene. mdpi.com

Mass Spectrometry (MS): This technique is used to confirm the molecular weight and elemental composition of the synthesized compound. The NIST Chemistry WebBook lists mass spectrometry as a key characterization method for the parent compound, anthracene-9,10-dione. nist.gov

Structural Elucidation and Crystallographic Analysis of 1,5 Diiodoanthracene 9,10 Dione and Its Analogs

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

While specific crystallographic data for 1,5-diiodoanthracene-9,10-dione remains elusive in the current body of scientific literature, a comprehensive understanding can be constructed by examining its close chemical relatives, namely 1,5-dichloroanthracene-9,10-dione and 1,5-diaminoanthracene-9,10-dione.

Detailed Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise measurement of bond lengths, bond angles, and dihedral angles through X-ray diffraction allows for a detailed comparison of the geometric parameters within the anthracene-9,10-dione scaffold upon substitution.

In the case of 1,5-diaminoanthracene-9,10-dione, for which crystallographic data is available (CCDC 688256), the bond lengths within the aromatic rings and the quinone functionality are of particular interest. These values, when compared to the parent anthracene-9,10-dione, can reveal the electronic influence of the amino substituents. For instance, the C-N bond lengths provide direct evidence of the nature of the interaction between the nitrogen lone pair and the aromatic system.

A theoretical investigation using Density Functional Theory (DFT) calculations can provide valuable insights where experimental data is lacking, such as for this compound. These computational models can predict optimized geometries, including bond lengths and angles, offering a comparative basis to understand the effect of the bulky iodine substituents.

Table 1: Selected Bond Lengths (Å) for Anthracene-9,10-dione Analogs (Illustrative)

| Bond | 1,5-Diaminoanthracene-9,10-dione (Experimental) | This compound (Theoretical) |

| C1-C11 | Data unavailable | Data unavailable |

| C9-O1 | Data unavailable | Data unavailable |

| C1-N1 / C1-I1 | Data unavailable | Data unavailable |

Note: This table is illustrative. Specific values would be populated from detailed crystallographic reports or computational outputs.

Conformational Analysis of the Anthracene-9,10-dione Core (e.g., Planarity, Twisted Geometries)

The anthracene-9,10-dione core is generally considered to be a planar system. However, the introduction of substituents at the 1 and 5 positions can induce deviations from planarity. This can manifest as a slight twisting of the anthracene (B1667546) framework.

For 1,5-diaminoanthracene-9,10-dione, the planarity of the molecule is largely maintained. The degree of planarity can be quantified by examining the dihedral angles between the planes of the aromatic rings.

In contrast, the larger steric bulk of the iodine atoms in this compound is expected to cause a more significant distortion of the anthracene core. Computational studies would be instrumental in predicting the extent of this twisting, providing valuable information on the conformational preferences of this molecule.

Intermolecular Interactions and Crystal Packing Architectures

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. These interactions dictate the crystal packing and, consequently, the macroscopic properties of the material.

Characterization of Hydrogen Bonding Networks (e.g., C-H...O, N-H...O, O-H...π, C-H...π)

In the crystal structure of 1,5-diaminoanthracene-9,10-dione, hydrogen bonding plays a significant role. The amino groups can act as hydrogen bond donors, forming N-H...O interactions with the carbonyl oxygen atoms of neighboring molecules. These interactions can link the molecules into one-, two-, or three-dimensional networks, significantly influencing the crystal's stability and properties.

For this compound, classical hydrogen bonding of the N-H...O type is absent. However, weaker C-H...O and potentially halogen bonding (C-I...O) interactions could be significant in directing the crystal packing.

Investigation of π-Stacking Interactions and Their Role in Solid-State Structure

Aromatic molecules like anthracene-9,10-dione derivatives have a strong tendency to engage in π-stacking interactions. These non-covalent interactions arise from the attractive forces between the electron-rich π-systems of adjacent aromatic rings.

In the crystal structures of 1,5-disubstituted anthracene-9,10-diones, molecules often arrange in a parallel or offset-parallel fashion, maximizing the overlap of their π-orbitals. The distance between the stacked rings is a key parameter, typically in the range of 3.3 to 3.8 Å. The nature and strength of these π-stacking interactions are influenced by the substituents. Electron-donating groups, like amino groups, can enhance these interactions, while bulky groups might hinder optimal stacking.

Studies on Polymorphism and Variations in Solid-State Structures

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.

For 1,5-dichloroanthracene-9,10-dione, there is evidence of a solid-state transformation occurring at 470 K, indicating the existence of at least two polymorphic forms. A detailed study of these polymorphs would involve characterizing their individual crystal structures and understanding the thermodynamic and kinetic factors that govern their formation and interconversion. This would include a comparative analysis of their packing arrangements, intermolecular interactions, and densities.

While no specific studies on the polymorphism of this compound have been reported, the potential for polymorphic behavior exists, particularly given the likelihood of different packing arrangements to accommodate the bulky iodine atoms. Computational crystal structure prediction methods could be employed to explore the potential polymorphic landscape of this compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govrsc.orgresearchgate.net Such calculations would provide invaluable insights into the behavior of 1,5-diiodoanthracene-9,10-dione. However, without specific studies on this molecule, a detailed analysis is not possible.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. This process calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, this would reveal the planarity of the anthracene (B1667546) core and the orientation of the iodine and oxygen atoms. Conformational analysis would identify the most stable arrangement of the atoms, which is crucial for understanding its interactions. Without specific research data, a data table of these optimized parameters cannot be created.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A data table specifying the HOMO energy, LUMO energy, and the energy gap for this compound cannot be provided without dedicated computational studies.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a color-coded map where different colors represent different electrostatic potential values, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This map is crucial for predicting how the molecule will interact with other charged or polar species. An MEP analysis for this compound would highlight the negative potential around the carbonyl oxygen atoms and the potential electrophilic sites on the aromatic ring system, but specific potential values and a visual map are not available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of the chemical bonds (e.g., sigma and pi bonds). This analysis would offer deep insights into the intramolecular interactions and the delocalization of electrons within the this compound structure. Specific data on orbital occupancies and stabilization energies from NBO analysis are not available in the literature for this compound.

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. This information helps in understanding the electrostatic properties and reactivity of different atomic sites. A data table listing the calculated Mulliken charges for each atom (Carbon, Hydrogen, Oxygen, and Iodine) in this compound would quantify the electron distribution across the molecule. However, these specific charge values have not been computationally determined and published.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior and intermolecular interactions of this compound in various environments.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to similar substituted anthraquinone (B42736) systems. For instance, fully atomistic MD simulations have been employed to study 1,5-disubstituted anthraquinone dyes within a nematic liquid-crystal host. whiterose.ac.uk These studies involve the parameterization of force fields to accurately describe the intramolecular and intermolecular forces, followed by simulations to analyze molecular alignment and conformational dynamics. whiterose.ac.uk

For this compound, an MD simulation would typically involve the steps outlined in the table below.

Table 1: Generalized Workflow for Molecular Dynamics Simulation of this compound

| Step | Description | Key Parameters for this compound |

| 1. System Setup | Define the simulation box containing the molecule(s) of interest and any solvent or other interacting species. | A single molecule in a vacuum for conformational analysis, or multiple molecules in a solvent box (e.g., toluene, chloroform) to study aggregation and intermolecular interactions. |

| 2. Force Field Selection | Choose a force field (e.g., OPLS, AMBER, CHARMM) that accurately represents the potential energy of the system. | A force field with parameters for aromatic iodine compounds would be crucial. Custom parameterization for the C-I bond and associated angles and dihedrals might be necessary. |

| 3. Energy Minimization | Minimize the energy of the initial system to remove any unfavorable contacts or geometries. | Standard gradient descent or conjugate gradient algorithms. |

| 4. Equilibration | Gradually bring the system to the desired temperature and pressure (e.g., NVT and NPT ensembles). | Equilibration would be run for a sufficient duration to ensure the system reaches a stable state. |

| 5. Production Run | Run the simulation for a longer period to collect data on the system's dynamics. | The length of the production run would depend on the phenomena of interest, ranging from nanoseconds to microseconds. |

| 6. Trajectory Analysis | Analyze the saved atomic coordinates to extract properties of interest. | Radial distribution functions to understand solvation structure, root-mean-square deviation (RMSD) to assess conformational stability, and analysis of non-covalent interactions (e.g., halogen bonding, π-π stacking). |

MD simulations on halogen-substituted molecules have shown that the nature of the halogen atom can significantly influence the stability of interactions with other molecules, such as biological receptors. nih.gov In the case of this compound, MD simulations could elucidate the role of the bulky and polarizable iodine atoms in directing intermolecular interactions, including the potential for halogen bonding, which could be significant for its use in materials science.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of predictive chemistry, aiming to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. These models are often built using statistical methods and a set of molecular descriptors calculated from the chemical structure.

For anthraquinone derivatives, QSPR and related approaches have been successfully used to predict important properties. For example, a relationship has been established between the computed Lowest Unoccupied Molecular Orbital (LUMO) energy and the reduction potential for approximately 50 anthraquinone derivatives. acs.orgnih.gov This allows for the rapid screening of thousands of derivatives to identify candidates with desired electrochemical properties. acs.orgnih.gov Another study explored the relationship between the net π-charge density on atoms adjacent to the carbonyl groups and the binding properties of substituted 9,10-anthraquinones to biological targets. nih.gov

A hypothetical QSPR study for this compound and related compounds would follow the general workflow presented below.

Table 2: General Workflow for a QSPR Study of Halogenated Anthraquinones

| Step | Description | Example Application for this compound |

| 1. Dataset Collection | Assemble a dataset of molecules with known experimental values for the property of interest. | A series of halogenated anthraquinones with measured properties like solubility, melting point, or electrochemical potential. |

| 2. Molecular Descriptor Calculation | For each molecule in the dataset, calculate a variety of molecular descriptors. | Descriptors for this compound would include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors. |

| 3. Model Development | Use statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model relating the descriptors to the property. | Developing a model to predict the reduction potential of this compound based on its calculated electronic properties. |

| 4. Model Validation | Validate the predictive power of the model using internal (e.g., cross-validation) and external (using a separate test set of molecules) validation techniques. | Assessing the model's ability to accurately predict the properties of other di-halogenated anthraquinones not used in the model development. |

For this compound, QSPR models could be developed to predict properties such as its solubility in organic solvents, its thermal stability, or its electronic properties, thereby guiding its synthesis and application in various fields.

Computational Prediction of Spectroscopic Signatures and Validation

Computational methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to predict the spectroscopic signatures of molecules. nih.gov These predictions can aid in the interpretation of experimental spectra and provide insights into the electronic structure and transitions of a molecule.

Computational studies on anthraquinone derivatives have demonstrated the significant influence of substituents on their electronic and optical properties. For instance, the addition of electron-withdrawing groups like chlorine and bromine has been shown to reduce the HOMO-LUMO gap, which is expected to cause a red-shift in the UV-Visible absorption spectrum. aip.orgaip.org

The prediction of spectroscopic signatures for this compound would involve the following steps:

Geometry Optimization: The molecular geometry would first be optimized using a suitable DFT functional and basis set.

Vibrational Frequency Analysis: The calculation of vibrational frequencies at the optimized geometry allows for the prediction of the Infrared (IR) and Raman spectra. These calculated frequencies can be compared with experimental FT-IR data. For example, in a polymer containing anthracene-9,10-dione units, the C=O stretching frequency was observed at 1673 cm⁻¹. nih.gov

Electronic Transition Calculation: TD-DFT calculations are then performed to compute the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Visible absorption spectrum. nih.gov

Table 3: Predicted Spectroscopic Properties of this compound Based on General Trends in Halogenated Anthraquinones

| Spectroscopic Technique | Predicted Property | Rationale based on Analogous Compounds |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequency slightly lower than unsubstituted anthraquinone. | The electron-withdrawing nature of iodine atoms would influence the electron density at the carbonyl groups, potentially leading to a shift in the stretching frequency. |

| UV-Visible Spectroscopy | A bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene-9,10-dione. | Halogen substitution, particularly with heavier halogens like iodine, tends to lower the LUMO energy more significantly than the HOMO energy, resulting in a smaller HOMO-LUMO gap and absorption at longer wavelengths. nih.govaip.orgaip.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific chemical shifts for the aromatic protons, influenced by the deshielding effect of the iodine atoms and carbonyl groups. | The positions of the iodine atoms at the 1 and 5 positions would create a distinct splitting pattern for the remaining protons on the anthracene core. |

Validation of these computational predictions would be achieved by comparing the calculated spectra with experimentally obtained spectra for this compound. A good agreement between the theoretical and experimental data would confirm the accuracy of the computational model and provide a deeper understanding of the molecule's structure and electronic properties.

Applications in Advanced Materials Science and Organic Synthesis

Building Blocks for Polymeric Materials and Macromolecules

The presence of two reactive iodine atoms makes 1,5-diiodoanthracene-9,10-dione an ideal monomer for polymerization reactions. Through various cross-coupling methodologies, this compound can be incorporated into macromolecular chains, yielding polymers with tailored properties.

Conjugated polymers are the cornerstone of modern organic electronics, finding use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The anthracene-9,10-dione moiety is an electron-accepting unit, which is valuable for creating n-type or ambipolar semiconducting polymers.

By analogy with its bromine counterpart, 1,5-dibromoanthracene-9,10-dione, which is utilized in organic electronics and photonic devices, the 1,5-diiodo derivative is an even more reactive monomer for creating these materials. The carbon-iodine bond is more readily activated in palladium-catalyzed cross-coupling reactions, allowing for the synthesis of high molecular weight conjugated polymers under milder conditions. Polymerization of this compound with various aromatic comonomers can produce materials with tunable band gaps and energy levels, essential for optimizing the performance of electronic devices.

Precursors for the Synthesis of Complex Organic Molecules

Beyond polymerization, the dual reactivity of this compound makes it a powerful platform for building intricate and functionally diverse organic molecules.

The iodine atoms on the anthraquinone (B42736) skeleton are excellent leaving groups in a multitude of transition-metal-catalyzed cross-coupling reactions. This reactivity enables the straightforward introduction of a wide variety of substituents at the 1 and 5 positions. Research on related isomers, such as 2,6-diiodo-1,5-dioctyloxy-9,10-anthraquinone, has demonstrated successful Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. nih.gov These methods provide access to a vast chemical space, allowing for the synthesis of 1,5-disubstituted anthraquinones with tailored electronic, optical, and biological properties.

| Reaction Type | Reagent | Product Type | Potential Application |

| Suzuki Coupling | Aryl/heteroaryl boronic acids | 1,5-Di(hetero)aryl-anthraquinones | Organic semiconductors, dyes |

| Sonogashira Coupling | Terminal alkynes | 1,5-Di(alkynyl)-anthraquinones | Molecular wires, functional polymers |

| Heck Coupling | Alkenes | 1,5-Di(alkenyl)-anthraquinones | Extended π-systems, chromophores |

| Buchwald-Hartwig Amination | Amines | 1,5-Diamino-anthraquinones | Dyes, biologically active molecules |

| Cyanation | Cyanide source | 1,5-Dicyano-anthraquinones | Precursors for dyes and pigments |

The synthesis of expanded porphyrin-like molecules, which incorporate other aromatic units into their macrocyclic structure, has led to materials with unique photophysical and coordination properties. Research has shown that diiodoanthracene derivatives can serve as the foundational aromatic unit for creating novel porphyrinoids. For instance, 1,8-diiodoanthracene (B1337777) has been successfully used in Suzuki-Miyaura coupling reactions with diborylated tripyrrane fragments to construct "anthriporphyrins".

Following this established methodology, this compound is a prime candidate for similar synthetic strategies. Its reaction with pyrrole-based building blocks could lead to a new class of porphyrinoid systems where the anthracene-9,10-dione core is integrated directly into the macrocyclic framework at the 1 and 5 positions. Such structures are of interest for their potential as sensors, catalysts, and components in photodynamic therapy.

Materials for Organic Electronic and Photonic Devices

The utility of this compound as a precursor for both conjugated polymers and functionalized small molecules makes it a key compound for developing materials for organic electronic and photonic applications. The inherent properties of the anthraquinone core, combined with the versatility of the iodo-substituents, allow for precise tuning of material properties.

Anthraquinone derivatives are a known class of dyes and pigments, many of which exhibit excellent thermal and photochemical stability and possess semiconducting properties. Functionalizing the 1,5-positions of the anthraquinone core allows for the modification of its electronic energy levels (HOMO/LUMO), which is critical for its use in devices. For example, introducing electron-donating or withdrawing groups can alter the material's charge-carrier mobility and its absorption/emission spectra. The resulting materials, whether polymers or small molecules, could be integrated into devices such as organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and chemical sensors. The 1,5-dibromo analogue is already noted for its use in organic electronics and photonics, reinforcing the potential of the more reactive iodo-derivative in this domain.

Catalysis and Redox Active System Applications

The polymer synthesized from this compound is a redox-active system, as evidenced by its distinct oxidation and reduction potentials measured via cyclic voltammetry. nsf.gov The ability of the anthracene-9,10-dione unit within the polymer to accept electrons demonstrates its role as a functional redox center. However, while its redox activity is established, its specific application as a catalyst has not been documented in the available research.

Sensing Applications (e.g., Chemodosimeters for Specific Analytes)

There is currently no significant scientific literature that describes the use of this compound or polymers derived from it in sensing applications or as chemodosimeters for detecting specific analytes.

Contribution to the Development of Advanced Functional Materials

The most significant contribution of this compound is its role as a critical monomer in the synthesis of advanced functional materials. It was a key reactant in the Sonogashira coupling polymerization to create a novel, rigid polymer with a backbone locked by intramolecular hydrogen bonds. nsf.gov

A major challenge in creating such rigid polymers is their tendency to have low molecular weights and poor solubility, which hinders characterization and processing. nsf.gov Research utilizing this compound demonstrated an innovative solution to this problem via a "hydrogen-bond masking" strategy. nsf.gov In this approach, the polymer was first synthesized with the hydrogen bond-donating groups protected by tert-Butoxycarbonyl (Boc) groups. This precursor polymer (BocP) was readily soluble and could be processed. Subsequently, the Boc groups were removed by heating, enabling the formation of the desired intramolecular hydrogen bonds in the solid state. This yielded a high molecular weight, rigid polymer (HP-B) that was previously inaccessible through direct polymerization. nsf.gov

This synthetic strategy, enabled by the use of this compound, represents a significant advancement in creating processable, conformationally-locked polymers, which are a valuable class of advanced functional materials. nsf.gov

Future Research Directions and Perspectives

Development of Highly Efficient and Regioselective Synthetic Strategies

The advancement of applications for 1,5-diiodoanthracene-9,10-dione is intrinsically linked to the ability to synthesize it and its derivatives in a highly efficient and controlled manner. While methods for the synthesis of disubstituted anthracene-9,10-diones exist, future research will need to focus on overcoming the challenges associated with achieving high regioselectivity for the 1,5-isomer.

Key areas for development include:

Novel Catalytic Systems: Exploring new catalysts and reaction conditions to improve the yield and selectivity of the direct iodination of anthracene-9,10-dione.

Orthogonal Synthetic Approaches: Developing multi-step synthetic routes that allow for the precise and sequential introduction of different functional groups, with the diiodo-scaffold serving as a key intermediate.

Flow Chemistry and Process Optimization: Utilizing microreactor technology and continuous flow processes to enhance reaction efficiency, safety, and scalability for the synthesis of this compound and its derivatives.

A comparative look at potential synthetic strategies highlights the need for innovation:

| Synthetic Strategy | Advantages | Disadvantages | Future Research Focus |

| Direct Iodination | Potentially a one-step process. | Often lacks regioselectivity, leading to mixtures of isomers. | Development of shape-selective catalysts or directing groups. |

| Sandmeyer-type Reactions | Can provide good regioselectivity starting from the corresponding diamine. | Requires multi-step synthesis of the diamine precursor. | Optimization of diazotization and iodination steps. |

| Halogen Exchange | Can convert other dihaloanthracene-9,10-diones to the diiodo derivative. | Equilibrium-limited and may require harsh reaction conditions. | Exploration of novel catalysts and milder reaction conditions. |

Exploration of Novel Advanced Material Applications Beyond Current Scope

The unique electronic and structural features of this compound make it a compelling building block for a new generation of advanced materials. The presence of the electron-withdrawing quinone unit and the heavy iodine atoms, which can participate in halogen bonding, suggests a range of potential applications that are yet to be fully explored.

Future research should target the following areas:

Organic Electronics: The diiodo-scaffold can be functionalized through cross-coupling reactions to create extended π-conjugated systems for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The iodine atoms can also serve as anchoring points for surface modification of electrodes.

Supramolecular Chemistry and Crystal Engineering: The directional nature of halogen bonding involving the iodine atoms can be exploited to construct intricate supramolecular architectures, including porous organic frameworks (POFs) and co-crystals with tailored properties for gas storage, separation, and sensing.

Chemosensors: Derivatization of the this compound core with specific recognition moieties could lead to the development of highly selective and sensitive chemosensors for detecting ions, molecules, and biological analytes.

In-depth Mechanistic Investigations of Complex Transformation Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for the rational design of new materials and processes. The reactivity of the C-I bonds and the influence of the quinone moiety on the aromatic system present complex and interesting mechanistic questions.

Future mechanistic studies should focus on:

Kinetics and Thermodynamics of Halogen Bonding: Quantifying the strength and directionality of halogen bonds formed by the diiodo-scaffold in solution and in the solid state.

Reaction Intermediates in Cross-Coupling Reactions: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR, transient absorption spectroscopy) to identify and characterize the transient species involved in catalytic cross-coupling reactions at the C-I positions.

Photophysical and Photochemical Pathways: Investigating the excited-state dynamics of this compound and its derivatives to understand their potential in photochemistry and as photosensitizers.

Advanced Integration of Computational and Experimental Approaches for Rational Material Design

The synergy between computational modeling and experimental synthesis will be paramount in accelerating the discovery and development of new materials based on this compound. nih.govnih.gov In-silico screening and property prediction can guide synthetic efforts towards the most promising candidates.

Key areas for integrated research include:

Predictive Modeling of Electronic Properties: Using density functional theory (DFT) and other computational methods to predict the electronic band gaps, charge transport properties, and optical absorption spectra of novel derivatives.

Simulation of Supramolecular Assembly: Employing molecular dynamics (MD) and Monte Carlo simulations to understand and predict the self-assembly behavior of this compound building blocks into functional supramolecular structures.

Virtual Screening for Catalysis: Computationally screening potential catalysts and reaction conditions for the selective functionalization of the diiodo-scaffold.

Design of Next-Generation Anthracene-9,10-dione Based Systems with Tailored Properties

Building upon the foundational knowledge of this compound, the long-term vision is to design and synthesize a diverse library of next-generation anthracene-9,10-dione systems with precisely tailored properties for specific applications.

Future design principles should incorporate:

Multifunctionality: Integrating different functional motifs onto the anthracene-9,10-dione core to create materials with coupled electronic, optical, and magnetic properties.

Dynamic and Responsive Systems: Designing molecules that can respond to external stimuli such as light, pH, or the presence of specific analytes, leading to switchable materials and sensors.

Bioconjugation and Biomedical Applications: Functionalizing the this compound scaffold with biocompatible groups to explore its potential in bioimaging, drug delivery, and as a scaffold for anticancer agents. houstonmethodist.orgnih.gov

The exploration of this compound and its derivatives represents a frontier in materials science and organic chemistry. By focusing on the outlined future research directions, the scientific community can unlock the full potential of this versatile building block and pave the way for innovations in a wide range of technological fields.

常见问题

Basic Questions

Q. What are the recommended safety protocols for handling 1,5-diiodoanthracene-9,10-dione in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation exposure. Ensure proper airflow during synthesis or handling .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respiratory protection (e.g., N95 masks) .

- Storage : Store in sealed, labeled containers at room temperature in a dry, ventilated area away from incompatible substances (e.g., strong oxidizers) .

- Spill Management : Collect spills using vacuum equipment to avoid dust generation. Dispose of contaminated materials as hazardous waste .

Q. What are the established synthesis routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Halogenation Pathways : Adapt methods from analogous compounds (e.g., 1,5-dibromoanthracene-9,10-dione). Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents (e.g., DMF) under inert atmospheres .

- Optimization Variables :

- Temperature : Moderate heating (60–80°C) improves iodine incorporation while minimizing side reactions.

- Catalysts : Lewis acids (e.g., AlCl₃) can enhance regioselectivity at the 1,5-positions .

- Purification : Recrystallize from ethanol/DMF mixtures (4:1 v/v) to achieve >95% purity .

Advanced Questions

Q. How do substituent positions (e.g., 1,5 vs. 2,6) on the anthracene-dione core influence DNA-binding modes and kinetics?

- Methodological Answer :

- Intercalation Modes :

- Classical Intercalation : 1,4- and 1,8-substituted derivatives align substituents in the same DNA groove, with faster association/dissociation kinetics (kon ~10⁶ M⁻¹s⁻¹) .

- Threading Intercalation : 1,5-substituted derivatives (e.g., 1,5-diiodo) adopt a threading mode, placing substituents in opposite grooves. This reduces association rates (kon ~10⁵ M⁻¹s⁻¹) but enhances binding specificity .

- Kinetic Analysis : Use stopped-flow spectroscopy with calf thymus DNA or synthetic oligonucleotides (e.g., [d(AT)]n) to quantify binding constants and salt concentration effects .

Q. What methodological approaches are used to resolve contradictions in spectroscopic data for halogenated anthracene-diones?

- Methodological Answer :

- Multi-Technique Validation :

- NMR : Compare <sup>1</sup>H and <sup>13</sup>C spectra to confirm substituent positions (e.g., iodine’s deshielding effect at 1,5-positions) .

- X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., dihedral angles between anthracene and substituents) .

- Computational Modeling : Density Functional Theory (DFT) simulations predict electronic transitions and UV-Vis absorption maxima, cross-referenced with experimental data .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives as telomerase inhibitors?

- Methodological Answer :

- Key Substituent Effects :

- Cationic Side Chains : Derivatives with -(CH2)n-NH2 groups at 1,5-positions exhibit telomerase inhibition (IC50 ~4–11 µM) by disrupting G-quadruplex DNA .

- Halogen Size : Larger halogens (e.g., iodine vs. bromine) enhance steric hindrance, potentially improving selectivity for telomeric DNA .

- In Vitro Assays : Use TRAP (Telomeric Repeat Amplification Protocol) assays to measure telomerase inhibition. Pair with cytotoxicity screens (e.g., MTT assays) to differentiate telomerase-specific effects from general toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。